Sodium antimonide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

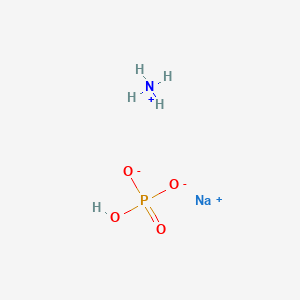

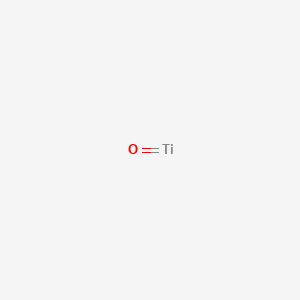

Sodium antimonide is a compound of antimony with sodium. The antimonide ion is Sb3−. Reduction of antimony by alkali metals leads to alkali metal antimonides of various types .

Synthesis Analysis

The development of sodium-ion (SIBs) and potassium-ion batteries (PIBs) has increased rapidly because of the abundant resources and cost-effectiveness of Na and K. Antimony (Sb) plays an important role in SIBs and PIBs because of its high theoretical capacity, proper working voltage, and low cost .Molecular Structure Analysis

Operando pair distribution function (PDF) analysis and ex situ 23Na magic-angle spinning solid-state nuclear magnetic resonance (MAS ssNMR) spectroscopy are used to gain insight into the alloying mechanism of high-capacity antimony anodes for sodium-ion batteries .Chemical Reactions Analysis

The first sodiation breaks down the crystalline antimony to form first a-Na 3–x Sb and, finally, crystalline Na 3 Sb. Desodiation results in the formation of an electrode formed of a composite of crystalline and amorphous antimony networks .Physical And Chemical Properties Analysis

Sodium antimonide has a molecular weight of 190.729 g/mol. It does not have any hydrogen bond donor or acceptor count. It has a heavy atom count of 4 and a formal charge of 3 .Wissenschaftliche Forschungsanwendungen

Ion Chromatography for Azide Detection : Sodium azide is commonly used as an antifungal agent in protein samples. Ion-exchange chromatography has been employed to quantitate azide levels in protein samples, where sodium tetraborate is used in the anion-exchange process. This methodology is crucial for monitoring the azide level in proteins used in scientific research due to the toxic nature of sodium azide (Annable & Sly, 1991).

Thermoelectric Properties of Sodium Zinc Antimonides : Research on sodium zinc antimonides like NaZn4Sb3 has shown their potential in thermoelectric applications. These materials were synthesized using reactive sodium hydride, offering uniform mixing and control over composition, which is crucial for producing high-purity samples. The study of their crystal structures and stability at high temperatures contributes to understanding their potential in thermoelectric applications (Gvozdetskyi et al., 2019).

Two-Dimensional Antimonene in Sodium-Ion Batteries : Two-dimensional antimonene has been proposed as an anode material in sodium-ion batteries (SIBs). Studies on few-layer antimonene (FLA) showed its potential for high capacity and long-life SIBs due to its high theoretical capacity and anisotropic volume expansion, which is crucial for enhanced performance in battery applications (Tian et al., 2018).

Leishmaniasis Treatment : Sodium stibogluconate, a pentavalent antimonial, has been used for over half a century in the treatment of leishmaniasis. The review discusses the molecular structure of antimonials, their metabolism, and mechanisms of action, shedding light on improving antimonial chemotherapy (Frézard et al., 2009).

Electrical Properties in Alkali Antimonides : Systematic studies on alkali antimonides, including sodium antimonide, have explored their electrical characteristics. These studies are critical in understanding the transition from p-type to n-type conductivity in these materials, which is important for various electronic applications (Imamura, 1959).

Wirkmechanismus

The amorphous network reacts at higher voltages reforming a-Na 1.7 Sb, then a-Na 3–x Sb, whereas lower potentials are required for the sodiation of crystalline antimony, which reacts to form a-Na 3–x Sb without the formation of a-Na 1.7 Sb. a-Na 3–x Sb is converted to crystalline Na 3 Sb at the end of the second discharge .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/3Na.Sb/q3*+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMHVMUWKSSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

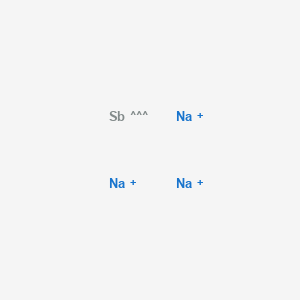

[Na+].[Na+].[Na+].[Sb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3Sb+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.729 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium antimonide | |

CAS RN |

12058-86-5 |

Source

|

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with sodium (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.